Riboflavin sodium phosphate
Overview
Description
Riboflavin 5-phosphate sodium, also known as flavin mononucleotide sodium, is a water-soluble derivative of riboflavin (vitamin B2). It is primarily used as a coenzyme in various oxidative enzymes, including NADH dehydrogenase. This compound is the principal form in which riboflavin is found in cells and tissues . It is also utilized as a food additive and in pharmaceutical preparations due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 5-phosphate sodium is synthesized by the phosphorylation of riboflavin. The process involves the addition of a phosphate group to riboflavin using riboflavin kinase. The reaction typically occurs in an aqueous solution with a pH range between 0 and 9 .
Industrial Production Methods: In industrial settings, riboflavin 5-phosphate sodium is produced by dissolving riboflavin in water, followed by the addition of phosphoric acid. The mixture is then neutralized with sodium hydroxide to form the sodium salt. The solution is filtered, concentrated, and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Riboflavin 5-phosphate sodium undergoes various chemical reactions, including hydrolysis, rearrangement, and oxidation-reduction reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in acidic conditions (pH below 2) and involves the migration of the phosphate group.
Oxidation-Reduction: Riboflavin 5-phosphate sodium acts as a coenzyme in redox reactions, participating in both one- and two-electron transfers.
Major Products:
Scientific Research Applications
Riboflavin 5-phosphate sodium has a wide range of applications in scientific research:
Mechanism of Action
Riboflavin 5-phosphate sodium functions as a coenzyme for various flavoprotein enzymes. It plays a crucial role in cellular respiration by participating in redox reactions. The compound is involved in the activation of pyridoxine and the conversion of tryptophan to niacin . It also generates singlet oxygen in corneal collagen cross-linking, which is used in the treatment of keratoconus .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The parent compound of riboflavin 5-phosphate sodium, less soluble in water.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, involved in more complex redox reactions.
Lumichrome: A photodegradation product of riboflavin.
Uniqueness: Riboflavin 5-phosphate sodium is unique due to its high solubility in water and its role as a coenzyme in both one- and two-electron transfer reactions. It is more stable and easier to handle in aqueous solutions compared to riboflavin .
Properties
IUPAC Name |
sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHFZJLPYLRIP-BMZHGHOISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
146-17-8 (Parent) | |
Record name | Riboflavin sodium phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889330 | |
Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] | |
Record name | Riboflavin sodium phosphate | |
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CAS No. |
130-40-5, 22251-85-0 | |
Record name | Riboflavin sodium phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022251850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |
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Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt (1:1) | |
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Record name | Riboflavin 5'-(dihydrogen phosphate), sodium salt | |
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Record name | Riboflavin 5'-(sodium hydrogen phosphate) | |
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Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM ANHYDROUS | |
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